8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester
Description
8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a fluorine atom at the 8-position and an ethyl ester group at the 1-carboxylic acid position. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors like the GABAA-benzodiazepine site . The ethyl ester moiety enhances solubility and bioavailability, while the fluorine atom modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
ethyl 8-fluoroimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOXNGZUBCXLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2C=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with ethyl 2-fluoroacetate under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
Scientific Research Applications
8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent probe due to its photophysical properties.
Medicine: It has shown promise in the development of new drugs, particularly as an anti-tuberculosis agent.
Mechanism of Action
The mechanism of action of 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
Key Compounds Compared:
- 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester
- 3-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester (CAS 885276-62-0)
- 5-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester (CAS 885271-54-5)
- 8-Chloro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester (CAS 1160248-06-5)
Key Findings:
- Fluorine at the 8-position significantly enhances receptor binding compared to chlorine, as seen in GABAA ligand studies .
- Chlorine derivatives are synthetically more accessible but less metabolically stable .
- Pyrazine-core analogs (e.g., 8-chloro) diverge in activity due to altered heterocyclic electronics .
Core Heterocycle Variations
Imidazo[1,5-a]pyridine vs. Imidazo[1,5-a]pyrazine:
- Imidazo[1,5-a]pyridine (e.g., 8-fluoro derivative): Exhibits planar aromaticity, favorable for π-π stacking in receptor binding .
Imidazo[1,2-a]pyridine vs. [1,5-a]pyridine:
- Fluorine substitution on [1,2-a]pyridine (e.g., 8-fluoroimidazo[1,2-a]pyridine) shows bioisosteric equivalence to pyrimidine in GABAA modulators but differs in ring strain and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
